[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone
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Overview
Description
The compound seems to be a derivative of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . This compound is a halogenated pyridine derivative and is used as a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to that of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .Chemical Reactions Analysis
As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be similar to that of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .Scientific Research Applications
Environmental Phenols in Pregnant Women
A study assessed exposure to various environmental phenols, including dichlorophenols, in pregnant women enrolled in the National Children's Study (NCS). The research aimed to understand exposure levels to these chemicals, given their widespread use in consumer products, food and beverage processing, and pesticides. Significant racial/ethnic differences in concentrations of certain phenols were found, highlighting differential exposures (Mortensen et al., 2014).
Analytical Characterization of NPS
Another study focused on the analytical characterization of new psychoactive substances (NPS), revealing the complexity of identifying and analyzing chemical compounds in toxicological cases. Although not directly related to 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, this research underscores the challenges in detecting and understanding the effects of synthetic chemicals on human health (Ameline et al., 2019).
Toxicity and Exposure Studies
Studies on various chemicals, including chlorpyrifos and benzophenones, provide insights into the potential toxicological profiles and exposure routes of similar compounds. For instance, research on the environmental exposure to organophosphorus and pyrethroid pesticides in children offers a glimpse into how these compounds can affect vulnerable populations. Understanding the exposure pathways and health effects of such chemicals is crucial for public health policies and regulatory actions (Babina et al., 2012).
These studies, while not directly focusing on "3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone," highlight the importance of research into chemical exposures, toxicology, and environmental health. They underscore the complex interactions between human populations and chemical compounds, which can offer insights into similar research fields or chemical studies.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSQVVPQOFQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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